Cas no 879464-43-4 (2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide)

2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide structure
879464-43-4 structure
Product Name:2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide
CAS No:879464-43-4
MF:C18H14ClF3N4O3
MW:426.776973247528
CID:5422192
Update Time:2025-07-15

2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide Chemical and Physical Properties

Names and Identifiers

    • 2-{4-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy}acetohydrazide
    • Acetic acid, 2-[4-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]-3-hydroxyphenoxy]-, hydrazide
    • 2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide
    • Inchi: 1S/C18H14ClF3N4O3/c19-10-3-1-9(2-4-10)15-16(25-26-17(15)18(20,21)22)12-6-5-11(7-13(12)27)29-8-14(28)24-23/h1-7,27H,8,23H2,(H,24,28)(H,25,26)
    • InChI Key: LPJMISRIGIUERV-UHFFFAOYSA-N
    • SMILES: C(NN)(=O)COC1=CC=C(C2C(C3=CC=C(Cl)C=C3)=C(C(F)(F)F)NN=2)C(O)=C1

2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide Pricemore >>

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Additional information on 2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide

Introduction to 2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide (CAS No. 879464-43-4)

2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 879464-43-4, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense research interest. The molecular structure of this compound incorporates several key features that contribute to its potential applications in drug development, particularly in the realm of targeted therapy and precision medicine.

The core structure of 2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide is characterized by a pyrazole ring substituted with various functional groups. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of a 4-chlorophenyl group and a trifluoromethyl group further enhances the pharmacological potential of this compound by influencing its metabolic stability and binding affinity to biological targets.

One of the most striking features of this compound is its dual functionality, which is evident from the presence of both an acetohydrazide moiety and a hydroxyl group on the phenoxy ring. The acetohydrazide group is particularly interesting as it can participate in hydrogen bonding interactions, which are crucial for the binding of small molecules to proteins and other biological macromolecules. This feature makes the compound a promising candidate for designing inhibitors or modulators of enzyme activity, which is a common strategy in drug discovery.

The hydroxyl group, on the other hand, provides a site for further chemical modification, allowing researchers to fine-tune the properties of the compound. For instance, it can be used to introduce additional polar or hydrophilic groups, which can enhance solubility or bioavailability. These modifications are essential for optimizing drug candidates for clinical use, as they can significantly impact how well a drug is absorbed, distributed, metabolized, and excreted by the body (ADME).

In recent years, there has been growing interest in the development of targeted therapies that exploit the unique properties of small molecules to interact with specific biological pathways. The structural features of 2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide make it an attractive candidate for such therapies. Specifically, the combination of the pyrazole ring and the substituted aromatic rings suggests potential activity against enzymes or receptors involved in cancer progression or inflammatory diseases.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry due to their ability to modulate various biological processes. For example, researchers have reported on the use of pyrazole-based compounds as kinase inhibitors, which are known to play a critical role in cancer cell signaling. The presence of both chloro and trifluoromethyl substituents in this compound may enhance its binding affinity to such kinases by improving hydrophobic interactions and electronic effects.

The acetohydrazide group also opens up possibilities for designing compounds that can covalently modify target proteins. Covalent inhibitors have gained popularity in drug development because they can provide higher selectivity and longer duration of action compared to non-covalent inhibitors. This approach has been successfully applied in the development of drugs targeting enzymes like kinases and proteases, which are often key players in disease pathways.

The hydroxyl group on the phenoxy ring provides another avenue for covalent binding or for interaction with other biological molecules through hydrogen bonding. This dual functionality makes the compound a versatile scaffold for drug design, allowing researchers to tailor its properties to specific therapeutic needs.

In addition to its potential as an inhibitor or modulator, this compound may also exhibit other biological activities due to its structural complexity. For instance, it could interfere with protein-protein interactions or affect cellular signaling pathways indirectly. These off-target effects can sometimes lead to unexpected therapeutic benefits but also require careful evaluation during drug development to ensure safety and efficacy.

The synthesis of such complex molecules often involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions or transition-metal-catalyzed hydrogenations, are frequently employed to construct the desired molecular framework efficiently. The presence of multiple functional groups also necessitates careful consideration during synthesis to prevent unwanted side reactions and ensure high yields.

The pharmacokinetic properties of this compound are another area of interest. Researchers need to assess how well it is absorbed into the bloodstream, how it distributes within the body, how quickly it is metabolized by enzymes like cytochrome P450 (CYP450), and how it is excreted from the body. These parameters are critical for determining whether a drug candidate will be effective at therapeutic doses without causing adverse effects.

In vitro studies have already provided some insights into the potential pharmacological activity of this compound. Preliminary data suggest that it may exhibit inhibitory effects on certain enzymes or receptors relevant to cancer and inflammation. However, more comprehensive studies are needed to confirm these findings and explore other potential applications.

The field of medicinal chemistry is constantly evolving with new discoveries and technologies shaping how drugs are designed and developed. Computational methods like molecular docking simulations are increasingly used to predict how small molecules might interact with biological targets before experimental testing begins. These tools can help researchers identify promising candidates like 2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide more efficiently than traditional trial-and-error approaches.

In conclusion,2-{4-4-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl-3-hydroxyphenoxy}acetohydrazide (CAS No. 879464-43-4) represents an exciting example of how sophisticated molecular design can lead to novel therapeutic agents with significant potential in medicine today. Its unique structure combines several key features that make it suitable for further exploration as a drug candidate against various diseases including cancer and inflammatory disorders.

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